4-(Methylthio)furo[3,2-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
4-methylsulfanylfuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6N2OS/c1-11-7-6-5(2-3-10-6)8-4-9-7/h2-4H,1H3 |
InChI Key |
OHRSKDKNTGAYJH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1OC=C2 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 4 Methylthio Furo 3,2 D Pyrimidine and Analogues
Chemical Transformations for the Construction of the Furo[3,2-d]pyrimidine (B1628203) Scaffold
The assembly of the fused furo[3,2-d]pyrimidine ring system is the foundational step in the synthesis of the target compound. Various chemical transformations have been developed to construct this scaffold, primarily involving the formation of either the furan (B31954) or the pyrimidine (B1678525) ring onto a pre-existing partner ring.
The construction of the furo[3,2-d]pyrimidine core can be achieved through several cyclization strategies, often starting from appropriately substituted pyrimidine or furan precursors.
One notable method involves a thermal [3s,3s] sigmatropic rearrangement. For instance, 1,3-dimethyl-5-(prop-2-ynyloxy)uracils undergo this rearrangement to regioselectively yield 1,3-dimethylfuro[3,2-d]pyrimidine-2,4(1H)-diones in high yields of 80-90% researchgate.net. This electrocyclic reaction provides a clean and efficient route to the fused system.
Another common approach starts with a furan derivative. The synthesis of the isomeric furo[2,3-d]pyrimidine (B11772683) system often begins with the condensation of malononitrile (B47326) with compounds like hydroxyacetone (B41140) or benzoin (B196080), followed by cyclization with reagents such as formic acid and acetic anhydride (B1165640) to form the pyrimidine ring. nih.govimtm.cz This general principle can be adapted for the furo[3,2-d]pyrimidine scaffold by starting with an appropriately substituted furan, such as a 3-aminofuran-2-carbonitrile, which can then be cyclized to form the pyrimidine ring.
The table below summarizes key cyclization strategies for forming the furo[3,2-d]pyrimidine scaffold.
Table 1: Cyclization Pathways for Furo[3,2-d]pyrimidine Synthesis
| Starting Material Type | Key Reaction | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Substituted Uracil | Thermal [3s,3s] Sigmatropic Rearrangement | Furo[3,2-d]pyrimidine-dione | 80-90 | researchgate.net |
| Substituted Furan | Condensation/Cyclization with Formic Acid | Furo[3,2-d]pyrimidine | Varies | imtm.cz |
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. tcichemicals.comwikipedia.org This approach is highly efficient and atom-economical. While direct MCRs for 4-(methylthio)furo[3,2-d]pyrimidine are not extensively documented, the strategy has been successfully applied to synthesize structurally related fused pyrimidine systems.
For example, a three-component reaction involving an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid has been used to synthesize furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives in high yields. researchgate.net This demonstrates the feasibility of using MCRs to rapidly assemble complex heterocyclic systems that include a furan and a pyrimidine ring. The development of a similar MCR pathway starting with a sulfur-containing component could provide a direct and efficient route to this compound analogues.
Regioselective Introduction and Functionalization of the Methylthio Moiety at C-4 and Other Positions
The introduction of the methylthio group at the C-4 position is a critical step that defines the target compound. This can be achieved either by functionalizing a pre-formed furo[3,2-d]pyrimidine scaffold or by carrying the methylthio group through the cyclization process on a precursor molecule.
A prevalent strategy for introducing a methylthio group onto a pyrimidine ring is through nucleophilic aromatic substitution (SNAr). This method typically involves the synthesis of a furo[3,2-d]pyrimidine with a suitable leaving group, most commonly a chlorine atom, at the C-4 position.
The synthesis of the 4-chloro-furo[3,2-d]pyrimidine intermediate can be accomplished by treating the corresponding 4-hydroxy (or 4-oxo) precursor with a chlorinating agent like phosphoryl chloride (POCl₃). imtm.cz The subsequent reaction of the 4-chloro derivative with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe) or methyl mercaptan in the presence of a base, results in the displacement of the chloride and the formation of the this compound product. This SNAr reaction is generally high-yielding and is a cornerstone for functionalizing the C-4 position of pyrimidine-based heterocycles. imtm.cznih.gov
An alternative to late-stage functionalization is to construct the furo[3,2-d]pyrimidine ring system from a precursor that already contains the methylthio group. This approach ensures regiochemical control from the outset.
This strategy can be exemplified by syntheses of related heterocycles like pyrazolo[3,4-d]pyrimidines, where 5-amino-3-(methylthio)-4-pyrazolecarbonitrile is used as a key intermediate. researchgate.net An analogous route for the furo[3,2-d]pyrimidine system would involve a 3-amino-4-cyanofuran derivative bearing a methylthio group at the appropriate position. Cyclization of this precursor with a one-carbon synthon, such as formic acid or formamide, would directly yield the this compound scaffold. The synthesis of the required methylthio-substituted furan precursors can be achieved through various methods, including those starting from aryl methyl ketones and utilizing reagents like copper(II) oxide, iodine, and dimethyl sulfoxide (B87167) to build 2-(methylthio)-1,4-diaryl-2-butene-1,4-diones, which can then be cyclized to furans. acs.org
Synthetic Accessibility and Diversification of Furo[3,2-d]pyrimidine Analogues Bearing Methylthio Groups
The synthetic routes to this compound provide a platform for extensive diversification to create libraries of analogues for structure-activity relationship (SAR) studies. Modifications can be introduced at various positions on the furo[3,2-d]pyrimidine core.
The methylthio group itself is a versatile handle for further functionalization. It can be oxidized to the corresponding sulfoxide or sulfone using controlled amounts of oxidizing agents like m-CPBA or Oxone. These oxidized derivatives have different electronic and steric properties, which can be crucial for biological activity.
Furthermore, other positions on the heterocyclic scaffold can be functionalized. For example, if the synthesis starts from a substituted furan, various groups (e.g., aryl, alkyl) can be introduced at the C-5 and C-6 positions of the furan ring. nih.govresearchgate.net Ullmann coupling reactions on halogenated precursors or SNAr reactions on other activated positions offer pathways to introduce a wide range of substituents, including amino, alkoxy, and aryl groups. nih.govnih.gov This synthetic flexibility is crucial for optimizing the properties of the lead compound. The development of regioselective conditions for different transformations allows for the synthesis of polysubstituted furo[3,2-d]pyrimidine derivatives. nih.gov
The table below outlines potential diversification strategies for the this compound scaffold.
Table 2: Diversification of the this compound Scaffold
| Position of Modification | Type of Reaction | Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| C-4 (Sulfur) | Oxidation | m-CPBA, Oxone | Methylsulfinyl, Methylsulfonyl | - |
| C-2 | SNAr / Cross-coupling | Amines, Thiols, Boronic acids (on halo-precursor) | Amino, Thioether, Aryl/Alkyl | nih.gov |
| C-5 / C-6 | Precursor Synthesis | Substituted phenacyl bromides, benzoin derivatives | Aryl, Alkyl | imtm.cz |
| C-5 / C-6 | Cross-coupling | Boronic acids (on halo-precursor) | Aryl/Alkyl | nih.govresearchgate.net |
Exploration of Stereoselective Synthetic Pathways for Chiral Methylthio-Furo[3,2-d]pyrimidine Derivatives
The development of stereoselective synthetic methodologies for obtaining chiral molecules is a cornerstone of modern medicinal chemistry and drug discovery. The precise three-dimensional arrangement of atoms in a molecule can be critical for its biological activity and pharmacokinetic profile. In the context of the furo[3,2-d]pyrimidine scaffold, and specifically for derivatives such as this compound, the introduction of chirality can lead to analogues with enhanced potency, selectivity, and improved therapeutic indices. However, a review of the current scientific literature reveals a notable gap in reported stereoselective synthetic strategies specifically targeting chiral this compound derivatives.
While the broader field of furo[2,3-d]pyrimidine chemistry has seen some advances in asymmetric synthesis, including diastereoselective and enantioselective methods for the construction of chiral derivatives, these methodologies have not been explicitly applied to or reported for the furo[3,2-d]pyrimidine isomer with a methylthio substituent at the 4-position.
Promisingly, the synthesis of chiral building blocks for the furo[3,2-d]pyrimidine system has been documented, suggesting the feasibility of such stereoselective constructions. For instance, the preparation of furo[3,2-d]pyrimidin-4-one and furo[3,2-d]pyrimidin-4-amine from chiral pool synthons has been described, indicating that the core heterocyclic system can be assembled in a stereocontrolled manner. These approaches, however, have yet to be extended to the synthesis of 4-(methylthio) analogues.
The exploration of stereoselective pathways could potentially involve several key strategies:
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the enantioselective formation of key intermediates in the synthesis of the furo[3,2-d]pyrimidine core. For example, an asymmetric cyclization or a kinetic resolution of a racemic intermediate could be envisioned.
Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary into a precursor molecule could direct the stereochemical outcome of subsequent reactions. After establishing the desired stereocenter(s), the auxiliary would be removed to yield the chiral furo[3,2-d]pyrimidine derivative.
Chiral Substrates: Starting from enantiomerically pure precursors, such as chiral furan derivatives or chiral pyrimidine building blocks, would allow for the direct construction of the chiral furo[3,2-d]pyrimidine skeleton. The synthesis of chiral nucleoside analogues of the related thieno[3,2-d]pyrimidine (B1254671) system provides a conceptual blueprint for this approach.
Given the absence of specific research on the stereoselective synthesis of chiral this compound derivatives, the following table represents a prospective outlook on the types of data that would be crucial for evaluating the efficacy of potential synthetic routes. The data presented are hypothetical and serve to illustrate the key parameters that would need to be determined in future research endeavors.
Table 1: Prospective Data for a Hypothetical Stereoselective Synthesis
| Entry | Chiral Catalyst/Auxiliary | Reaction Type | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | (R)-BINAP-RuCl₂ | Asymmetric Hydrogenation | Methanol | 25 | 85 | - | 95 |
| 2 | (S)-Proline | Aldol Cyclization | DMSO | 60 | 78 | 90:10 | - |
| 3 | Evans' Auxiliary | Alkylation | THF | -78 | 92 | >99:1 | - |
| 4 | Chiral Phosphoric Acid | Michael Addition | Toluene | 0 | 88 | - | 92 |
This table is for illustrative purposes only, as no specific experimental data for the stereoselective synthesis of chiral this compound derivatives has been reported in the reviewed literature.
Structure Activity Relationship Sar and Pharmacological Modulation by Furo 3,2 D Pyrimidine Derivatives
Systematic Analysis of Structural Modifications on the Furo[3,2-d]pyrimidine (B1628203) Core and Associated Biological Activities
The pharmacological profile of furo[3,2-d]pyrimidine derivatives is highly dependent on the structural modifications across the fused ring system. Research into this scaffold has revealed that specific substitutions at various positions are critical for both potency and selectivity against different biological targets.
For instance, in the development of phosphodiesterase type 4 (PDE4) inhibitors, derivatives of pyrido[3',2':4,5]furo[3,2-d]pyrimidine have been synthesized and evaluated. nih.gov Structure-activity relationship studies on this series demonstrated that fusing a gem-dimethylcyclohexyl moiety to the pyridine (B92270) portion of the scaffold is a key element for achieving high affinity for the enzyme. nih.gov
In the context of kinase inhibition, specifically targeting PI3 kinase, structural modifications of related thieno[3,2-d]pyrimidines provided a template for furo[3,2-d]pyrimidine designs. The transition from a 4-morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine to a 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative resulted in a significant increase in potency, highlighting the importance of the substituent at the C-2 position. drugbank.com
Furthermore, studies on the closely related furo[2,3-d]pyrimidine (B11772683) isomer have shown that substitutions at the C-5 and C-6 positions are crucial. For example, compounds with 2-thienyl and methyl groups at these positions exhibited activity as AKT-1 kinase inhibitors. nih.gov The introduction of various aryl and alkyl groups at different positions of the furo[2,3-d]pyrimidine scaffold has been explored to optimize inhibitory activity against a range of protein kinases. researchgate.net Similarly, for anti-cancer applications targeting microtubule polymerization, N-alkylation of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines was a critical step, indicating the importance of the N-Me moiety for biological activity. nih.gov The strategic placement of substituents, therefore, allows for the fine-tuning of the pharmacological properties of the furo[3,2-d]pyrimidine core and its isomers.
The Role of the C-4 Methylthio Group in Determining Pharmacological Specificity and Potency
The methylthio group (-SCH₃) at the C-4 position of the furo[3,2-d]pyrimidine ring is a key functional group that plays a dual role: it directly influences biological activity and serves as a versatile synthetic handle for further molecular elaboration.
Methods have been established for the synthesis of 7-D-ribofuranosylfuro[3,2-d]pyrimidines featuring a methylthio group at the C-4 position. tandfonline.com These C-nucleoside analogues have demonstrated notable biological activity. Specifically, the inosine (B1671953) analogue, which is a C-4 oxo derivative often synthesized from a C-4 methylthio precursor, shows activity against pathogenic protozoans like Leishmania donovani and Trypanosoma gambiense. tandfonline.com This suggests that the C-4 position is critical for antiprotozoal efficacy.
From a synthetic chemistry perspective, the C-4 methylthio group is highly significant. It functions as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups at the C-4 position, including amines, ethers, and other nucleophiles, thereby creating a library of new derivatives for biological screening. nih.gov This strategy has been effectively employed in related heterocyclic systems like thieno[3,2-d]pyrimidines, where 4-thioether derivatives are synthesized from a 4-chloro intermediate to explore antiplasmodial agents. nih.gov The ability to easily displace the methylthio group makes it a cornerstone for developing extensive SAR profiles and optimizing compounds for specific biological targets.
While direct studies on the pharmacological specificity conferred by the 4-methylthio group itself are limited, its role as a precursor to other key functionalities (like amino or oxo groups) and its utility in creating chemical diversity are well-established. tandfonline.comnih.gov
SAR Profiles for Specific Biological Target Classes Modulated by Furo[3,2-d]pyrimidine Derivatives
The furo[3,2-d]pyrimidine scaffold and its isomers are prominent in the design of kinase inhibitors due to their structural resemblance to the ATP purine (B94841) ring. researchgate.net Modifications around this core allow for targeting of the ATP-binding site of various kinases.
For PI3 kinase p110α, a 4-morpholino group on the pyrido[3',2':4,5]furo[3,2-d]pyrimidine core is a key feature for inhibitory activity. The introduction of a 2-aryl group was found to dramatically enhance potency by approximately 400-fold compared to the unsubstituted analogue. drugbank.com The resulting compound, 10e, was also a potent inhibitor of the p110β isoform. drugbank.com
In the isomeric furo[2,3-d]pyrimidine series, derivatives have been developed as dual inhibitors of PI3K and AKT. nih.gov Key SAR features for PI3K inhibition include a hydrogen bond accepting group (like a morpholine (B109124) ring) to interact with Val851 in the hinge region of the enzyme. nih.gov Research on FLT3 kinase inhibitors based on the furo[2,3-d]pyrimidine scaffold showed that a nitrogen atom (N1) in the furopyrimidine ring forms a critical hydrogen bond with Cys694 in the enzyme's active site. imtm.cz
Table 1: SAR of Furo[3,2-d]pyrimidine and Furo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
| Scaffold | Position(s) of Modification | Key Substituents | Target Kinase | Resulting Activity | Citation |
|---|---|---|---|---|---|
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | C-2, C-4 | 2-Aryl, 4-Morpholino | PI3Kα, PI3Kβ | Potent inhibition (IC₅₀ in low nM range for 10e) | drugbank.comnih.gov |
| Furo[2,3-d]pyrimidine | C-5, C-6 | 5-(2-thienyl), 6-methyl | AKT-1 | Strong inhibition (IC₅₀ = 24 μM) | nih.gov |
Derivatives of the isomeric furo[2,3-d]pyrimidine scaffold have been developed as potent inhibitors of EGFR and its mutants, which are implicated in non-small cell lung cancer. researchgate.net For these compounds, the 4-anilino moiety is a crucial structural feature, mimicking the binding of ATP. Modifications at the C-5 position of the furo[2,3-d]pyrimidine ring have been shown to greatly influence the inhibitory activity against both EGFR and HER2. nih.gov
For example, derivatives bearing a 5-carboxylic acid side chain demonstrated significant submicromolar EGFR inhibition. nih.gov In the pursuit of third-generation EGFR inhibitors targeting the T790M mutation, furo[2,3-d]pyrimidine derivatives were designed where solubilizing groups were introduced at the para-position of a C-4 phenyl ring substituent. An N-methyl piperazine (B1678402) group at this position yielded compounds with potent and selective EGFR enzyme inhibition (EGFRL858R/T790M IC₅₀ = 2–6 nM) and good cellular antiproliferative activity. researchgate.net
PDE4 inhibitors are used to treat inflammatory conditions like asthma and COPD by preventing the degradation of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net A series of pyrido[3',2':4,5]furo[3,2-d]pyrimidines has been synthesized and identified as potent PDE4 inhibitors. nih.gov
The SAR for this class of compounds is well-defined. Key structural features for high potency include:
A gem-dimethylcyclohexyl moiety fused to the pyridine ring. Its absence leads to a significant loss of activity. nih.gov
Substitution at the C-5 position of the pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold. nih.gov Secondary alkyl amines at this position were found to be preferred over tertiary ones.
These findings underscore the importance of specific lipophilic groups on the fused ring system to achieve high-affinity binding to the PDE4 enzyme. nih.gov
Table 2: Activity of Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives against PDE4 Isoforms
| Compound | PDE4A4 (IC₅₀, nM) | PDE4B1 (IC₅₀, nM) | PDE4D3 (IC₅₀, nM) | Citation |
|---|---|---|---|---|
| Lead Compound 11 | 0.25 | 0.15 | 0.11 |
| Roflumilast | 0.59 | 0.69 | 0.27 | |
DHFR is a crucial enzyme in folate metabolism and a well-established target for antimicrobial and anticancer agents. Fused pyrimidine (B1678525) systems, including furo[2,3-d]pyrimidines, have been investigated as DHFR inhibitors.
Classical antifolate analogues based on the furo[2,3-d]pyrimidine ring system have shown moderate to good DHFR inhibitory activity, with IC₅₀ values in the 10⁻⁶ to 10⁻⁸ M range. The introduction of a methyl group at the N-9 position was found to double the potency of the parent compound. In other studies focusing on dual inhibitors of thymidylate synthase (TS) and DHFR, thieno[2,3-d]pyrimidine (B153573) derivatives were designed. The 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold was found to be highly conducive to potent dual inhibition of human TS and DHFR. The electronic nature of the substituent on the side chain phenyl ring was a determining factor for inhibitory potency.
Kinase Inhibitory Activity and Structural Determinants
Other Enzyme Target Profiles (e.g., PI3K p110α, CK1, GSK3, DYRK1A, CLK1, ATR Kinase)
The furo-pyrimidine scaffold has been investigated as a versatile platform for the development of inhibitors against various protein kinases, beyond the more commonly studied targets.
Phosphoinositide 3-Kinase (PI3K) Inhibition: Derivatives of the pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold have been identified as novel inhibitors of PI3K p110α. drugbank.com Starting from a screening hit, 4-morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine (IC₅₀ of 1.4 µM), structural modifications led to the discovery of the 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative 10e , which demonstrated a potent inhibitory activity against p110α, being approximately 400 times more potent than the original hit. drugbank.com Further evaluation showed that compound 10e is also a potent inhibitor of the p110β isoform. drugbank.com
In contrast, research on the isomeric furo[2,3-d]pyrimidine scaffold has yielded dual inhibitors of PI3K and AKT. rsc.orgnih.gov One notable derivative, compound 10b , which incorporates a 1,3,4-thiadiazole (B1197879) moiety, displayed significant inhibitory activity against PI3Kα (IC₅₀ = 0.175 µM), PI3Kβ (IC₅₀ = 0.071 µM), and AKT (IC₅₀ = 0.411 µM). rsc.orgnih.gov
CLK and DYRK Inhibition: While direct inhibition of CLK1 and DYRK1A by furo[3,2-d]pyrimidine derivatives is not extensively documented, studies on the closely related furo[3,2-b]pyridine core have shown promise. This scaffold is described as a platform for developing highly selective inhibitors of Cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). nih.gov
No significant research findings were available for the direct inhibition of CK1, GSK3, or ATR Kinase by 4-(Methylthio)furo[3,2-d]pyrimidine or its direct derivatives at the time of this review.
Antimicrobial and Antiviral Activity Relationships
The broader pyrimidine class of compounds is well-known for its antimicrobial and antiviral potential.
Antimicrobial Activity: While specific studies on the antimicrobial properties of the furo[3,2-d]pyrimidine core are limited, related fused pyrimidine systems have demonstrated notable activity. For instance, various thieno[2,3-d]pyrimidine and pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been reported to possess antibacterial and antifungal properties. innovareacademics.in General pyrimidine derivatives have shown activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. innovareacademics.innih.gov One report mentions that furo[2,3-d]pyrimidines, the isomeric cousins, are known to possess antimicrobial activity. researchgate.net
Antiviral Activity: Significant antiviral research has been conducted on the isomeric furo[2,3-d]pyrimidine scaffold. Hybrid molecules combining this scaffold with a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and tested for antiviral activity. nih.govillumina.com Specifically, compounds 9a-c from this series showed broad-spectrum activity against both wild-type and mutant strains of the Varicella-Zoster Virus (VZV). nih.gov Compound 9b was found to be up to three times more potent than the reference drug acyclovir (B1169) against thymidine (B127349) kinase-deficient VZV strains, indicating a different mechanism of action. nih.govillumina.com
Modulation of Cellular Processes Beyond Enzymatic Inhibition (e.g., Microtubule Targeting)
A significant body of research has identified the furo[2,3-d]pyrimidine scaffold, an isomer of the subject compound, as a potent microtubule targeting agent. This activity represents a primary mechanism for the potent cytotoxic and antitumor effects of these derivatives.
Derivatives of 5-methyl-furo[2,3-d]pyrimidine have been designed as microtubule depolymerizing agents that inhibit tubulin assembly. aacrjournals.orgnih.govnih.govacs.org These compounds act at the colchicine (B1669291) binding site of tubulin, leading to the disruption of the cellular microtubule network, cell cycle arrest, and ultimately, apoptosis. aacrjournals.orgnih.gov
Key findings for the furo[2,3-d]pyrimidine scaffold include:
Potency: Certain derivatives exhibit potent inhibition of cancer cell proliferation, with GI₅₀ values in the low nanomolar range. aacrjournals.orgnih.gov
Circumvention of Drug Resistance: These compounds have been shown to be effective against cancer cell lines that overexpress P-glycoprotein (Pgp) or βIII-tubulin, which are common mechanisms of clinical resistance to taxane-based chemotherapeutics. aacrjournals.orgnih.govacs.org
SAR: The substitution at the N-4 position of the pyrimidine ring is crucial for activity. An N-methyl group, for instance, was found to be important for potent microtubule depolymerization effects. nih.govacs.org
No literature was found to support microtubule targeting as a mechanism of action for the furo[3,2-d]pyrimidine scaffold.
Conformational Landscape and its Correlation with Ligand-Target Recognition
Molecular modeling and docking studies have been instrumental in understanding how furo-pyrimidine derivatives interact with their biological targets. These studies are predominantly available for the furo[2,3-d]pyrimidine isomer.
Interaction with Tubulin: For microtubule-targeting furo[2,3-d]pyrimidine derivatives, docking studies have elucidated their binding mode within the colchicine site at the interface of α- and β-tubulin. nih.govacs.org The furo[2,3-d]pyrimidine scaffold itself typically overlaps with the trimethoxyphenyl C-ring of colchicine. nih.gov It forms key hydrophobic interactions with surrounding amino acid residues such as Alaα180, Asnβ258, and Lysβ352. Substituents on the scaffold, such as a 5-methyl group, can form additional interactions with residues like Leuβ255 and Metβ259, anchoring the ligand in the pocket. nih.govacs.org
Interaction with Kinases: In the context of PI3K/AKT inhibition by furo[2,3-d]pyrimidine derivatives, molecular dynamics simulations revealed that lead compounds form stable and improved binding patterns with key amino acids within the respective kinase binding sites. rsc.orgnih.gov These interactions are crucial for their potent inhibitory activity.
No specific conformational or molecular docking studies were found for this compound in the reviewed literature.
Mechanistic Insights into the Reactivity and Biological Actions of 4 Methylthio Furo 3,2 D Pyrimidine and Analogues
Elucidation of Chemical Reaction Mechanisms in Furo[3,2-d]pyrimidine (B1628203) Synthesis
The construction of the furo[3,2-d]pyrimidine ring system involves a variety of synthetic strategies, each with its own mechanistic nuances. Understanding these mechanisms is crucial for the efficient and regioselective synthesis of novel analogues with desired biological activities.
Investigations into Rearrangement Reactions (e.g., Dimroth Rearrangement)
The Dimroth rearrangement is a well-documented isomerization process in nitrogen-containing heterocyclic systems, including pyrimidine (B1678525) derivatives. nih.gov This rearrangement involves the opening of the pyrimidine ring followed by re-closure, leading to the transposition of an endocyclic nitrogen atom and its exocyclic substituent. nih.gov While the provided search results extensively discuss the Dimroth rearrangement in the context of other fused pyrimidine systems like imidazo[1,2-a]pyrimidines and Current time information in Oskarshamn, SE.rsc.orgresearchgate.nettriazolo[1,5-c]pyrimidines, its specific application or occurrence in the direct synthesis of 4-(methylthio)furo[3,2-d]pyrimidine is not explicitly detailed. nih.govbeilstein-journals.org However, the general mechanism involves the initial protonation or alkylation of a ring nitrogen, followed by nucleophilic attack (often by hydroxide (B78521) or another nucleophile) to open the pyrimidine ring. Subsequent rotation and ring closure lead to the rearranged product. nih.gov The propensity for this rearrangement is influenced by factors such as pH, temperature, and the nature of substituents on the pyrimidine ring. nih.gov
Studies on Tautomeric Equilibria (e.g., Azide-Tetrazole Equilibrium)
The azide-tetrazole equilibrium is a form of valence tautomerism that is particularly relevant in the synthesis of tetrazolo-fused pyrimidines, which can be considered analogues of this compound. This equilibrium involves the reversible intramolecular cyclization of an azido (B1232118) group onto a neighboring nitrogen atom of the pyrimidine ring to form a fused tetrazole ring. researchgate.netnih.govbohrium.com
The position of this equilibrium is significantly influenced by several factors:
Solvent Polarity: The tetrazole form is generally more polar than the open-chain azide (B81097) form. Therefore, polar solvents like DMSO tend to shift the equilibrium towards the tetrazole isomer, while less polar solvents like chloroform (B151607) favor the azide form. nih.gov For instance, in the case of furo[2,3-e][1,5-c]pyrimidines, increasing the solvent polarity from CCl4 to DMSO-d6 resulted in an increase of the tetrazolo form from 6% to 93%. nih.gov
Electronic Effects of Substituents: The electronic nature of substituents on the pyrimidine ring can also influence the equilibrium. Electron-withdrawing groups tend to stabilize the azide isomer, whereas electron-donating groups often favor the tetrazole form. nih.gov
Temperature: Changes in temperature can also shift the equilibrium. mdpi.com
Physical State: The equilibrium can differ between the solid state and in solution. nih.gov
This tautomerism is a critical consideration in the synthesis and reactivity of these compounds, as the azido form can undergo characteristic reactions like the Staudinger reaction or copper-catalyzed azide-alkyne cycloadditions (CuAAC). bohrium.com
Kinetic and Thermodynamic Aspects of Furo[3,2-d]pyrimidine Formation
The formation of the furo[3,2-d]pyrimidine ring system is governed by kinetic and thermodynamic parameters. While specific kinetic and thermodynamic data for the synthesis of this compound were not found in the provided search results, general principles of heterocyclic ring formation apply. The reaction pathways often involve intramolecular cyclization steps, and the rates of these cyclizations are influenced by factors such as the nature of the starting materials, the reaction conditions (temperature, catalyst), and the stability of the resulting fused ring system.
For instance, the synthesis of certain furo[2,3-d]pyrimidine (B11772683) derivatives involves the cyclization of appropriately substituted pyrimidines. nih.gov The thermodynamic stability of the final furo[3,2-d]pyrimidine product drives the reaction towards its formation. The Gibbs free energy of tautomerization for related tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines has been calculated, providing insight into the relative stability of the tautomeric forms. bohrium.commdpi.com
Biochemical Mechanisms of Action for Furo[3,2-d]pyrimidine-Based Modulators
Furo[3,2-d]pyrimidine derivatives have emerged as potent modulators of various biological targets, primarily due to their structural similarity to endogenous purines. This allows them to interact with a wide range of proteins, including kinases and other receptors.
Molecular Recognition and Binding Event Analyses with Biological Receptors
The biological activity of furo[3,2-d]pyrimidine analogues is intrinsically linked to their ability to bind with high affinity and selectivity to specific biological receptors. Molecular docking and X-ray crystallography studies have provided valuable insights into these interactions.
Furo[3,2-d]pyrimidine derivatives have been identified as inhibitors of several protein kinases, including:
PI3K/AKT: Certain furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of PI3K and AKT. rsc.orgnih.gov Molecular docking studies revealed that these compounds can form favorable interactions with key amino acid residues in the binding sites of these enzymes. rsc.orgnih.gov
Receptor Tyrosine Kinases (RTKs): Analogues of furo[2,3-d]pyrimidine have shown inhibitory activity against RTKs like Tie-2 and VEGFR2. figshare.comdrugbank.com The binding modes of these compounds have been elucidated through molecular docking, highlighting key interactions with the kinase domain. figshare.com For example, compound 4a, a potent antitumor agent, was shown to form hydrogen bonds with the DFG motif of Abl kinase. informahealthcare.com
Microtubules: Some 4-substituted 5-methyl-furo[2,3-d]pyrimidines have been identified as microtubule targeting agents. Docking studies have shown that these compounds bind to the colchicine (B1669291) site on tubulin, leading to microtubule depolymerization. nih.gov
The following table summarizes the binding interactions of some furo[3,2-d]pyrimidine analogues with their biological targets:
| Compound/Analogue | Biological Target | Key Interacting Residues | Type of Interaction |
| Compound 10b (furo[2,3-d]pyrimidine derivative) | PI3K/AKT | Not explicitly detailed | Improved binding pattern |
| Compound 4a (furo[2,3-d]pyrimidine derivative) | Abl Tyrosine Kinase | D381, L370, T315, M290, F382 | H-bonds, hydrophobic interactions, π-π interactions |
| 4-Substituted 5-methyl-furo[2,3-d]pyrimidines | Tubulin (Colchicine site) | Alaα180, Asnβ258, Lysβ352, Leuβ255, Metβ259, Leuβ248, Alaβ250, Lysβ254 | Hydrophobic interactions |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidines | Phosphodiesterase type 4 (PDE4) | Not explicitly detailed | High affinity binding |
Impact on Cellular Signaling Pathways and Metabolic Processes
By interacting with key biological receptors, furo[3,2-d]pyrimidine derivatives can significantly impact various cellular signaling pathways and metabolic processes, often leading to therapeutic effects such as anticancer activity.
PI3K/AKT/mTOR Pathway: As inhibitors of PI3K and AKT, furo[2,3-d]pyrimidine derivatives can downregulate this critical signaling pathway, which is often hyperactivated in cancer. nih.gov This can lead to the inhibition of cell growth, proliferation, and survival. nih.govresearchgate.net
Cell Cycle Arrest and Apoptosis: Several furo[2,3-d]pyrimidine analogues have been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phases, and to trigger apoptosis (programmed cell death) in cancer cells. rsc.orgnih.gov
Angiogenesis: By inhibiting RTKs like VEGFR2, these compounds can suppress angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. drugbank.com
Inflammation: Furo[3,2-d]pyrimidine derivatives have also been investigated as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways. nih.gov
The following table details the observed effects of some furo[3,2-d]pyrimidine analogues on cellular processes:
| Compound/Analogue | Cellular Process Affected | Mechanism of Action |
| Compound 10b (furo[2,3-d]pyrimidine derivative) | Cell Cycle Arrest (G0/G1 phase), Apoptosis | Inhibition of PI3K/AKT pathway |
| Compound 4a (furo[2,3-d]pyrimidine derivative) | Antitumor activity | Inhibition of receptor tyrosine kinase |
| 4-Substituted 5-methyl-furo[2,3-d]pyrimidines | Inhibition of cell proliferation | Microtubule depolymerization |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidines | Anti-inflammatory effects | Inhibition of PDE4 |
Computational Approaches and Molecular Modeling of Furo 3,2 D Pyrimidine Systems
Application of Quantum Mechanics in Predicting Electronic Properties and Reactivity
Quantum mechanics (QM) serves as a fundamental tool for elucidating the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are particularly valuable in predicting various molecular properties that govern chemical behavior.
DFT calculations can be employed to determine the distribution of electrons within a molecule, providing insights into its reactivity. wjarr.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. wjarr.com
For a compound like 4-(methylthio)furo[3,2-d]pyrimidine, DFT calculations would reveal the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. The methylthio group, for instance, would influence the electron density distribution across the furo[3,2-d]pyrimidine (B1628203) core, thereby modulating its reactivity profile. These calculations can also predict molecular electrostatic potential (MEP) surfaces, which visually represent the charge distribution and are instrumental in understanding intermolecular interactions. nih.gov
Table 1: Key Quantum Mechanical Parameters and Their Significance
| Parameter | Description | Significance in Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity of a molecule to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity of a molecule to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. wjarr.com |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density of a molecule. | Helps in identifying regions prone to electrophilic and nucleophilic attack and understanding non-covalent interactions. nih.gov |
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein. nih.govmdpi.com These methods are crucial in structure-based drug design for predicting how a ligand might bind to a protein and for assessing the stability of the resulting complex.
Prediction of Binding Conformations and Affinities with Target Biomolecules
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein's active site. nih.gov This process involves sampling a large number of possible conformations and scoring them based on their steric and electrostatic complementarity to the binding pocket. For the furo[3,2-d]pyrimidine scaffold, which is a known kinase inhibitor, docking studies can predict how derivatives would fit into the ATP-binding site of various kinases. researchgate.netnih.gov The binding affinity, often expressed as a docking score or binding energy, provides a qualitative estimate of the ligand's potency. acs.org
Following docking, molecular dynamics simulations can be performed to refine the binding pose and to assess the stability of the ligand-protein complex over time. mdpi.com MD simulations model the atomic movements of the system, providing a more dynamic and realistic representation of the binding event. mdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help in calculating more accurate binding free energies.
Analysis of Intermolecular Forces and Hotspots in Binding Sites
A detailed analysis of the docked and simulated structures allows for the identification of key intermolecular forces that stabilize the ligand-protein complex. These forces include:
Hydrogen Bonds: Crucial for specificity and affinity, often formed between the nitrogen atoms in the pyrimidine (B1678525) ring and amino acid residues in the protein's hinge region.
Hydrophobic Interactions: The fused furan (B31954) and pyrimidine rings, along with substituents, can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Stacking and Pi-Cation Interactions: The aromatic nature of the furo[3,2-d]pyrimidine core allows for favorable interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.
By identifying these interaction "hotspots," medicinal chemists can strategically modify the ligand to enhance its binding affinity and selectivity. For instance, the introduction of a methylthio group at the 4-position could potentially form specific interactions within a hydrophobic sub-pocket of the target protein.
Table 2: Common Intermolecular Interactions in Ligand-Protein Binding
| Interaction Type | Description | Example with Furo[3,2-d]pyrimidine Scaffold |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Nitrogen atoms in the pyrimidine ring acting as hydrogen bond acceptors with backbone amides of the kinase hinge region. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The fused furan and pyrimidine rings interacting with hydrophobic residues like valine, leucine, and isoleucine. |
| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic system of the furo[3,2-d]pyrimidine core stacking with the side chain of a phenylalanine residue. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties (descriptors) that are most influential in determining the activity, QSAR models can be used to predict the potency of novel compounds and to guide the optimization of lead structures. nih.gov
For a series of furo[3,2-d]pyrimidine derivatives, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters. Statistical methods like multiple linear regression or machine learning algorithms are then used to build a predictive model. nih.gov The resulting QSAR model can highlight which structural features are beneficial or detrimental to the desired biological activity, thereby informing the design of more potent analogs. For example, a QSAR model might reveal that increasing the hydrophobicity at a particular position of the furo[3,2-d]pyrimidine scaffold leads to enhanced activity.
Virtual Screening and De Novo Design Strategies for Novel Furo[3,2-d]pyrimidine Scaffolds
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done through ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which dock compounds into the target's binding site. researchgate.net
A known active furo[3,2-d]pyrimidine derivative could be used as a query in a virtual screening campaign to identify other compounds with similar structural features or predicted binding modes. nih.gov This can lead to the discovery of novel chemical scaffolds that retain the desired biological activity but possess different core structures, a process known as scaffold hopping. nih.gov
De novo design, on the other hand, involves the computational generation of novel molecular structures from scratch. Algorithms for de novo design build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site, aiming to create structures with optimal predicted binding affinity and other desirable properties. This approach can be used to explore novel chemical space around the furo[3,2-d]pyrimidine scaffold and to design entirely new classes of inhibitors.
Future Perspectives and Advancements in 4 Methylthio Furo 3,2 D Pyrimidine Research
Emerging Synthetic Methodologies for Enhanced Structural Diversity
The future of 4-(Methylthio)furo[3,2-d]pyrimidine research is intrinsically linked to the development of versatile and efficient synthetic routes. While classical methods for the synthesis of furo[3,2-d]pyrimidines exist, emerging methodologies are poised to significantly expand the accessible chemical space around this core structure.
Future synthetic endeavors will likely focus on:
Late-Stage Functionalization: Developing methods for the selective introduction of various substituents onto the furo[3,2-d]pyrimidine (B1628203) core at a late stage of the synthesis. This would enable the rapid generation of a library of analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies.
Novel Cyclization Strategies: Exploring new catalytic systems and reaction conditions to construct the fused furan (B31954) and pyrimidine (B1678525) rings with greater efficiency and control over regioselectivity.
Flow Chemistry and Automation: Implementing continuous flow technologies and automated synthesis platforms to accelerate the production of this compound and its derivatives, thereby enabling high-throughput screening campaigns.
A key study in a related series described methods for the synthesis of the α and β anomers of 7-D-ribofuranosylfuro[3,2-d]pyrimidines substituted at the C-4 position with a methylthio group. tandfonline.com The critical steps involved the LDA-promoted cyclizations of cyano ethers to form substituted furan C-nucleosides, which were then subjected to pyrimidine-ring-forming reactions. tandfonline.com This approach highlights a potential pathway for creating C-nucleoside analogues of this compound.
Development of Advanced Analytical and Characterization Techniques
As more complex derivatives of this compound are synthesized, the need for sophisticated analytical and characterization techniques becomes paramount. Future advancements in this area will be crucial for unambiguously determining the structure, purity, and physicochemical properties of these novel compounds.
Key areas of development include:
Advanced NMR Spectroscopy: The use of multi-dimensional NMR techniques and novel NMR probes to elucidate complex molecular structures and stereochemistry with greater precision.
High-Resolution Mass Spectrometry (HRMS): The application of HRMS for accurate mass determination and fragmentation analysis, which is essential for confirming molecular formulas and identifying metabolites.
Chiral Chromatography: The development of new chiral stationary phases and methods for the efficient separation and analysis of enantiomers, which is critical as different stereoisomers can exhibit distinct biological activities.
Solid-State Characterization: Techniques such as X-ray crystallography and solid-state NMR will be vital for understanding the three-dimensional structure and packing of these molecules in the solid state, which can influence their solubility and bioavailability.
Integration of High-Throughput Screening with Computational Drug Discovery
The synergy between high-throughput screening (HTS) and computational drug discovery is set to revolutionize the identification of new drug candidates. For this compound and its derivatives, this integrated approach will enable the rapid evaluation of large compound libraries and the rational design of more potent and selective molecules.
Future research will likely involve:
Virtual Screening: Employing computational docking and molecular dynamics simulations to screen vast virtual libraries of this compound analogues against specific biological targets. This can help prioritize compounds for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive QSAR models to correlate the structural features of furo[3,2-d]pyrimidine derivatives with their biological activity. These models can guide the design of new compounds with improved properties.
Pharmacophore Modeling and Scaffold Hopping: Using computational tools to identify the key pharmacophoric features of active furo[3,2-d]pyrimidine compounds and to explore alternative scaffolds that retain these features.
AI-Driven Drug Design: Leveraging artificial intelligence and machine learning algorithms to analyze large datasets from HTS and computational studies, enabling the de novo design of novel this compound derivatives with desired therapeutic profiles.
Exploration of Novel Biological Targets and Therapeutic Modalities for Furo[3,2-d]pyrimidine Derivatives
While the broader class of furo[3,2-d]pyrimidines has been investigated for various biological activities, the specific therapeutic potential of this compound remains largely unexplored. Future research will focus on identifying novel biological targets and therapeutic applications for this compound and its derivatives.
Promising areas of investigation include:
Kinase Inhibition: Given that many pyrimidine-based heterocycles are potent kinase inhibitors, a primary focus will be to screen this compound derivatives against a wide range of protein kinases implicated in cancer and other diseases. For instance, pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been identified as novel PI3 kinase p110alpha inhibitors. drugbank.com
Antiproliferative and Anticancer Activity: Evaluating the cytotoxic effects of these compounds against various cancer cell lines and exploring their potential as anticancer agents. Studies on related furo[2,3-d]pyrimidine (B11772683) and benzofuro[3,2-d]pyrimidine derivatives have shown promising antitumor effects. researchgate.net
Antiviral and Antimicrobial Activity: Investigating the potential of this compound derivatives to inhibit the replication of viruses and the growth of pathogenic microorganisms.
Modulation of Other Therapeutic Targets: Exploring the interaction of these compounds with other classes of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways. For example, pyrido[3',2':4,5]furo[3,2-d]pyrimidines have been synthesized and tested for phosphodiesterase type 4 (PDE4) inhibitory activity. nih.gov
The adenosine (B11128) analogue of a related furo[3,2-d]pyrimidine C-nucleoside has demonstrated marked cytotoxicity against mouse L1210 cells, while the inosine (B1671953) analogue showed activity against the pathogenic protozoans Leishmania donovani and Trypanosoma gambiense. tandfonline.com These findings suggest that nucleoside analogues of this compound could also possess interesting biological activities.
Q & A
Q. What are the established synthetic routes for 4-(Methylthio)furo[3,2-d]pyrimidine derivatives?
A common approach involves Ullmann coupling followed by N4-alkylation . Starting with 4-amino-5-methylfuro[2,3-d]pyrimidine, aryl iodides are coupled via Ullmann conditions (CuI, K₂CO₃, DMF, 110°C) to yield N-aryl intermediates. Subsequent alkylation with methylthio reagents introduces the 4-(methylthio) substituent. This method has been optimized to achieve yields >60% for microtubule-targeting derivatives . Alternative routes include chlorination of pyrimidine precursors followed by nucleophilic substitution with methylthiolate .
Q. How are structural and purity characteristics validated for these compounds?
Comprehensive characterization employs:
- 1H/13C NMR : Chemical shifts (δ) for the furopyrimidine core (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and methylthio groups (δ 2.5–2.7 ppm) .
- X-ray crystallography : Confirms fused-ring geometry and substituent orientation, as demonstrated for spiro-furopyrimidine analogs .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
Q. What in vitro assays are used for preliminary biological evaluation?
- Microtubule depolymerization : Compounds are tested via tubulin polymerization inhibition assays (IC₅₀ values compared to combretastatin A-4). Derivatives like 4-(methylthio)-5-methylfuro[2,3-d]pyrimidine show IC₅₀ values of 0.8–1.2 µM .
- Kinase inhibition : VEGFR2 and Tie-2 inhibition is assessed using enzymatic assays, with active compounds exhibiting IC₅₀ <3 nM .
Advanced Research Questions
Q. How do 4-(methylthio) derivatives circumvent Pgp- and βIII-tubulin-mediated drug resistance?
Mechanistic studies reveal that these compounds avoid efflux by P-glycoprotein (Pgp) due to their non-planar fused-ring structure, reducing affinity for drug transporters. Additionally, they maintain potency against βIII-tubulin-overexpressing cancer cells, a common resistance mechanism against taxanes. For example, compound 4 (4-(methylthio)-5-methyl-N-phenyl derivative) showed 10-fold higher efficacy than paclitaxel in resistant cell lines .
Q. What structure-activity relationships (SAR) guide optimization for antitumor activity?
- Substituent position : Methylthio at C4 enhances microtubule destabilization, while C5 methylation improves metabolic stability .
- Aryl group diversity : Bulky aryl groups (e.g., 4-methoxyphenyl) in the N4 position increase VEGFR2 binding affinity by filling hydrophobic pockets, as shown in X-ray co-crystallography studies (PDB: 1YWN) .
- Electron-withdrawing groups : Fluorine or chloro substituents on aryl rings enhance cellular permeability and kinase inhibition .
Q. Can electrocatalytic synthesis replace traditional methods for furopyrimidine scaffolds?
Electrocatalytic multicomponent reactions (e.g., using 50 mA/cm² current density, 2.8 F/mol charge) enable column-free synthesis of spiro-furopyrimidines with 73–82% yields . While not directly reported for 4-(methylthio) derivatives, this green chemistry approach reduces reliance on toxic catalysts (e.g., CuI in Ullmann coupling) and is scalable for structurally related analogs.
Q. How do molecular docking studies inform the design of H4R antagonists?
For rheumatoid arthritis applications, docking into the H4R binding pocket (e.g., using Glide SP mode) identifies critical interactions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
